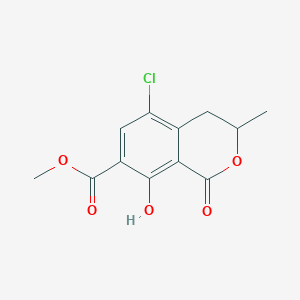
Artepillin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artepillin A is a natural compound found in Brazilian propolis, a resinous substance produced by bees. Propolis has been used for centuries in traditional medicine due to its various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. Artepillin A is considered one of the most bioactive constituents of propolis, and its potential for scientific research has been extensively studied in recent years.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Artepillin C, the major compound in Brazilian green propolis, exhibits notable anti-inflammatory effects. In vivo studies have shown that Artepillin C can inhibit paw edema, reduce the number of neutrophils during peritonitis, and decrease prostaglandin E2 production. These anti-inflammatory actions are partially mediated by the inhibition of nitric oxide production and modulation of NF-kappaB activity, highlighting its potential in treating acute inflammation (Paulino et al., 2008).
Anticancer Properties
Artepillin C demonstrates potent cytotoxic effects on various human leukemia cell lines and induces apoptosis, especially in T-cell lines. This apoptosis may be associated with enhanced Fas antigen expression and loss of mitochondrial membrane potential. Remarkably, Artepillin C is less harmful to normal, unstimulated lymphocytes, suggesting its potential as a selective anti-leukemic agent (Kimoto et al., 2001).
Antioxidant Activity
Artepillin C also exhibits strong antioxidant activity. It protects against lipid oxidation in model membranes by interrupting oxidative reactions mediated by reactive oxygen species (ROS). This action is crucial for preventing degenerative diseases and highlights the compound's role as an antioxidant in lipid environments (Pazin et al., 2020).
Effects on Cell Cycle and Cancer Prevention
Studies have shown that Artepillin C can induce cell cycle arrest at the G0/G1 phase, potentially through the up-regulation of Cip1/p21 expression in human colon cancer cells. This mechanism is significant for its chemopreventive properties in colon carcinogenesis (Shimizu et al., 2005).
Genotoxicity and Antigenotoxicity
Artepillin C exhibits no genotoxic effects in certain tests and can prevent chromosome breakage or primary DNA damage induced by other chemicals. This indicates its potential protective role against genetic damage (Neto et al., 2011).
Bioavailability and Pharmacological Properties
Artepillin C's wide range of pharmacological benefits, including anti-inflammatory, anti-diabetic, neuroprotective, gastroprotective, and anti-cancer effects, are noteworthy. Its bioavailability and interaction with biological membranes play a significant role in these therapeutic applications (Shahinozzaman et al., 2020).
Eigenschaften
CAS-Nummer |
114590-54-4 |
|---|---|
Produktname |
Artepillin A |
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(E)-3-[2-(1-hydroxypropan-2-yl)-7-(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H24O4/c1-12(2)4-6-15-8-14(5-7-18(21)22)9-16-10-17(13(3)11-20)23-19(15)16/h4-5,7-9,13,17,20H,6,10-11H2,1-3H3,(H,21,22)/b7-5+ |
InChI-Schlüssel |
IJQHPPUNNDWTDR-FNORWQNLSA-N |
Isomerische SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)/C=C/C(=O)O)CC=C(C)C |
SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
Kanonische SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



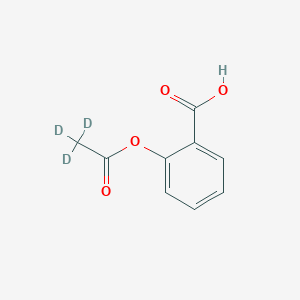
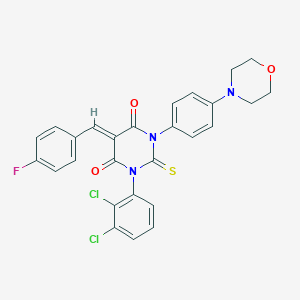
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
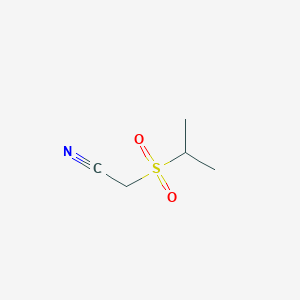
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
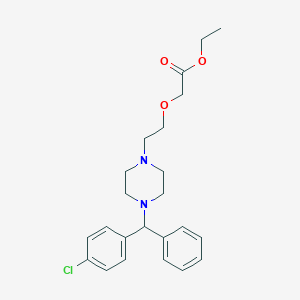
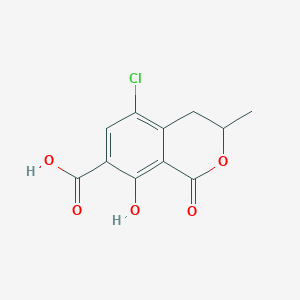
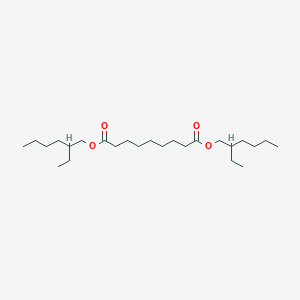
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
